REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH3:34])=[C:5]([CH2:23][C:24]2[CH:29]=[CH:28][C:27]([C:30]([F:33])([F:32])[F:31])=[CH:26][CH:25]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:22]=[CH:21][C:16]([C:17]([O:19]C)=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8]>CCO.CCCCCC>[CH3:1][C:2]1[S:3][C:4]([CH3:34])=[C:5]([CH2:23][C:24]2[CH:25]=[CH:26][C:27]([C:30]([F:32])([F:31])[F:33])=[CH:28][CH:29]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:22]=[CH:21][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)OC)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C
|
Name
|
EtOH hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
The resulting solid was rinsed with 10:90 EtOH/hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane and dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)O)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |